(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole is a bicyclic compound that combines features of both pyran and isoxazole structures. This compound is characterized by its unique molecular configuration and has garnered interest in various scientific fields due to its potential applications.
The compound can be synthesized through various chemical methods and is available from multiple suppliers specializing in organic compounds and intermediates. For instance, it can be sourced from chemical suppliers such as BLD Pharm and Sigma-Aldrich, which provide detailed specifications including purity levels and structural data .
This compound belongs to the class of heterocycles, specifically those containing oxygen and nitrogen in their ring structures. It is classified under pyranoisoxazoles, which are known for their diverse biological activities.
The synthesis of (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole typically involves multi-step reactions that may include cyclization processes of suitable precursors. Common synthetic routes may involve:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification purposes.
The molecular structure of (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole features a fused bicyclic system comprising a pyran and an isoxazole ring. The stereochemistry at the 3a and 5 positions is critical for its biological activity.
(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole can participate in various chemical reactions typical for heterocycles:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, Lewis acids may be used to promote electrophilic substitutions.
Further studies are needed to elucidate the specific pathways involved in its action within biological systems.
(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole has potential applications in medicinal chemistry due to its unique structure that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions influenced by heterocyclic compounds.
Systematic nomenclature for fused heterocycles follows IUPAC conventions based on ring size, heteroatom type/position, and fusion points. The compound (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole is dissected as follows: The parent system is a pyrano[3,4-c]isoxazole, indicating a pyran ring (oxygen-containing six-membered) fused to an isoxazole ring (five-membered with O and N at positions 1,2) via bonds between pyran atoms 3,4 and isoxazole atoms c, d (fusion notation [3,4-c]). The prefix "3a,4,5,7-tetrahydro-" denotes saturation at specified positions, distinguishing it from aromatic counterparts. The stereochemical descriptor (3aR,5R) specifies absolute configuration at chiral centers. This scaffold belongs to the broader class of [3,4]-fused bicyclic pyrano-heterocycles, characterized by angular ring fusion and non-planar conformations [1] [6] [8].
Structural classification hinges on fusion pattern and heteroatom topology:
Table 1: Classification of Pyrano-Isoxazole Fused Systems
Fusion Pattern | Bridge Atoms | Ring Saturation | Representative System |
---|---|---|---|
[3,4-c] | Pyran C3-C4 ↔ Isoxazole c-bond | Partially saturated (3a,4,5,7-tetrahydro) | Target Compound |
[3,2-d] | Pyran C3-C2 ↔ Isoxazole d-bond | Varies | Pyrano[3,2-d]isoxazole |
[2,3-c] | Pyran C2-C3 ↔ Isoxazole c-bond | Often aromatic | Furo[2,3-c]isoxazole analogues |
This classification dictates electronic distribution, dipole moments, and molecular geometry, critically influencing interactions with biological macromolecules. The [3,4-c] fusion in the target compound generates a characteristic angular scaffold with defined concave and convex faces, facilitating selective binding [6] [8].
Isoxazole-based pharmacophores trace a significant trajectory from early anti-inflammatories to contemporary targeted therapies. Key milestones include:
This evolution underscores a transition from fortuitous discovery towards rational design, where the isoxazole ring serves as a versatile bioisostere for labile functionalities or as a strategic hinge for molecular recognition [1] [3] [4].
Stereochemistry is a critical determinant of the biological profile for pyrano-isoxazole scaffolds. The target compound possesses defined (3aR,5R) chirality at the ring fusion carbon (3a) and the methyl-substituted carbon (5). X-ray crystallographic studies of related pyrano-fused systems reveal that the 3aR configuration typically enforces a puckered envelope conformation in the fused isoxazole ring, with the nitrogen atom deviating significantly (≈ -0.33 Å) from the mean plane of other ring atoms. Concurrently, the 5R methyl group adopts a pseudo-axial or pseudo-equatorial orientation contingent on the pyran ring’s half-chair conformation, influencing overall molecular topology and solvent accessibility [2] [8].
Table 2: Stereochemical Parameters in Pyrano-Isoxazole Systems
Stereocenter | Configuration | Conformational Impact | Observed Biological Consequence |
---|---|---|---|
3a | R | Isoxazole ring envelope (N deviated), Pyran half-chair | Enhanced target selectivity in enzyme binding pockets |
5 | R | Methyl equatorial/axial positioning | Modulated lipophilicity (log P) and membrane permeability |
Relative (3aR,5R) | cis/trans | Defined molecular dipole orientation | Differential binding to chiral biological targets |
Empirical evidence suggests the (3aR,5R) diastereomer often exhibits superior target engagement compared to its (3aS,5S) or racemic counterparts. This is attributed to optimal pharmacophore projection and minimized steric clashes within enantioselective binding sites (e.g., enzymatic active sites or receptor sub-pockets). Studies on analogous chromenoisoxazolidines demonstrate that stereochemistry can induce order-of-magnitude differences in potency, underscoring the necessity for stereoselective synthesis of the target compound (CAS 1613393-51-3) to harness its full therapeutic potential [2] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1